PF-06424439 Mesylate PF-06424439 Mesylate PF-06424439 is an orally bioavailable inhibitor of diacylglycerol acyltransferase 2 (DGAT-2; IC50 = 14 nM). It is selective for DGAT-2 over the related acyltransferases DGAT-1, MGAT-2, and MGAT-3 (IC50s = >50 μM). PF-06424439 (0.1-10 mg/kg) reduces plasma triglyceride levels in sucrose-fed rats in a dose-dependent manner. It also reduces plasma levels of cholesterol and triglycerides as well as hepatic triglycerides in LDL receptor knockout mice fed a high-fat, high-cholesterol diet when administered at a dose of 60 mg/kg per day.
PF-06424439 Mesylate is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).
Brand Name: Vulcanchem
CAS No.: 1469284-79-4
VCID: VC0539173
InChI: InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1
SMILES: CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl
Molecular Formula: C23H30ClN7O4S
Molecular Weight: 536.04

PF-06424439 Mesylate

CAS No.: 1469284-79-4

Cat. No.: VC0539173

Molecular Formula: C23H30ClN7O4S

Molecular Weight: 536.04

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PF-06424439 Mesylate - 1469284-79-4

Specification

CAS No. 1469284-79-4
Molecular Formula C23H30ClN7O4S
Molecular Weight 536.04
IUPAC Name [(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid
Standard InChI InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1
Standard InChI Key ZSTFDNQQOJUJFL-XFULWGLBSA-N
SMILES CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

PF-06424439 Mesylate, chemically known as [(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanone methanesulfonate, is a small-molecule inhibitor specifically designed to target diacylglycerol O-acyltransferase 2 (DGAT2) . The compound has a molecular formula of C₂₃H₃₀ClN₇O₄S, alternatively represented as C22H26ClN7O·CH4O3S, with a molecular weight of 536.05 daltons . PF-06424439 Mesylate is identified by CAS number 1469284-79-4 and PubChem ID 89854212 .

The compound's structural integrity is confirmed through high-performance liquid chromatography (HPLC), with commercial preparations typically maintaining a purity of ≥98% . The detailed chemical and physical properties of PF-06424439 Mesylate are summarized in Table 1.

Table 1: Chemical and Physical Properties of PF-06424439 Mesylate

PropertyValue
Chemical Name[(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanone methanesulfonate
Molecular FormulaC₂₃H₃₀ClN₇O₄S or C22H26ClN7O·CH4O3S
Molecular Weight536.05
CAS Number1469284-79-4
PubChem ID89854212
InChI KeyZSTFDNQQOJUJFL-XFULWGLBSA-N
Purity≥98% (HPLC)

PF-06424439 Mesylate displays excellent solubility characteristics in both aqueous and organic solvents, which facilitates its use in various experimental applications. The compound can be dissolved in water or dimethyl sulfoxide (DMSO) at concentrations up to 100 mM, making it highly amenable to in vitro experimental protocols . Table 2 presents the solubility profile of PF-06424439 Mesylate.

Table 2: Solubility of PF-06424439 Mesylate

SolventMax Concentration (mg/mL)Max Concentration (mM)
Water53.6100
DMSO53.6100

For experimental applications, solution preparation guidelines have been established to maintain accurate concentrations. Table 3 outlines concentration calculations for various experimental requirements.

Table 3: Concentration Calculations for Solution Preparation

Concentration / Solvent Volume / Mass1 mg5 mg10 mg
1 mM1.87 mL9.33 mL18.65 mL
5 mM0.37 mL1.87 mL3.73 mL
10 mM0.19 mL0.93 mL1.87 mL
50 mM0.04 mL0.19 mL0.37 mL

Development and Discovery

PF-06424439 emerged from a structured medicinal chemistry program aimed at developing potent inhibitors of DGAT2. The compound originated from an optimization process initiated with a screening hit that demonstrated low lipophilic efficiency (LipE) . Researchers at Pfizer implemented two key structural modifications to enhance the pharmacological profile: (1) incorporation of a pyrrolidine amide group that significantly improved LipE, and (2) insertion of a sp³-hybridized carbon center in the molecular core, which simultaneously addressed N-glucuronidation metabolic liability and mitigated off-target pharmacological effects .

Through these rational design approaches, PF-06424439 was developed as the first orally bioavailable small-molecule inhibitor of DGAT2 with nanomolar potency. The optimization process yielded a compound with excellent absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, establishing it as a viable preclinical candidate for metabolic disorder treatments .

Mechanism of Action

PF-06424439 Mesylate functions as a highly selective inhibitor of DGAT2, an enzyme that catalyzes the final and only committed step in triglyceride synthesis . With an impressive IC₅₀ of 14 nM, the compound demonstrates exceptional potency against its target enzyme . This high specificity is further evidenced by its lack of significant activity against related enzymes including DGAT1 and monoacylglycerol acyltransferases (MGAT1-3) .

DGAT2 plays a critical role in lipid metabolism by facilitating the formation of triglycerides from diacylglycerol and acyl-CoA substrates. This process is fundamental to lipid droplet biogenesis, which involves the sequential action of various enzymes to synthesize and store triglycerides within cellular compartments . By inhibiting DGAT2, PF-06424439 Mesylate effectively disrupts this pathway, resulting in reduced triglyceride synthesis and accumulation.

The selective nature of PF-06424439 Mesylate represents a significant advancement over previous DGAT inhibitors. While DGAT1 and DGAT2 both catalyze similar reactions, they differ in tissue distribution, subcellular localization, and physiological functions. DGAT2 is predominantly expressed in liver and adipose tissue, making it a preferred target for metabolic disorders characterized by excessive hepatic lipid accumulation .

Pharmacological Profile

PF-06424439 Mesylate demonstrates a favorable pharmacological profile that positions it as a promising candidate for both research applications and potential therapeutic development. The compound's key pharmacological properties are summarized in Table 4.

Table 4: Pharmacological Properties of PF-06424439 Mesylate

PropertyDescription
Primary TargetDGAT2 (Diacylglycerol O-Acyltransferase 2)
IC₅₀14 nM
SelectivityNo significant activity at MGAT1-3 or DGAT1
In vitro EffectReduces triglyceride synthesis in human hepatocytes
In vivo EffectReduces plasma triglyceride and cholesterol levels in rat dyslipidemia model
BioavailabilityOrally bioavailable

A distinguishing feature of PF-06424439 Mesylate is its oral bioavailability, which significantly enhances its potential for therapeutic applications . In preclinical studies, oral administration of the compound in dyslipidemic rodent models resulted in decreased circulating and hepatic lipid levels, demonstrating its efficacy in vivo .

The compound's excellent ADMET properties further support its development potential. These characteristics, combined with its high potency and selectivity, have established PF-06424439 Mesylate as a valuable tool for investigating DGAT2-mediated processes in various experimental contexts .

Experimental Applications and Research Findings

Metabolic Dysfunction Studies

PF-06424439 Mesylate has been extensively studied in the context of metabolic dysfunction, particularly conditions characterized by aberrant lipid accumulation. Research has demonstrated that inhibition of DGAT2 through PF-06424439 treatment effectively reduces triglyceride synthesis by downregulating DGAT expression in hepatic cellular models .

In vitro studies using HepG2 cells exposed to conditions mimicking metabolic dysfunction-associated steatotic hepatitis (MASH) revealed that DGAT2 inhibition decreased intracellular triglyceride content. Notably, combined inhibition of both DGAT1 and DGAT2 exhibited greater efficacy in reducing triglyceride synthesis compared to inhibition of either enzyme alone . This synergistic effect was evidenced by:

  • Reduced DGAT1 and DGAT2 expression at both mRNA and protein levels

  • Decreased intracellular triglyceride content

  • Downregulation of sterol regulatory element-binding proteins (SREBP1 and SREBP2), key transcription factors involved in de novo lipogenesis

The combined DGAT1/2 inhibition approach also demonstrated broader metabolic benefits, including:

  • Reduced expression of endoplasmic reticulum stress markers (ATF4 and XBP1)

  • Decreased levels of oxidative stress indicators (malondialdehyde, manganese superoxide dismutase, reactive oxygen species)

  • Suppressed release of pro-inflammatory mediators (TNFα, IL-1β, IL6, MCP1)

These findings underscore the potential therapeutic value of DGAT2 inhibition, particularly in combination with DGAT1 inhibition, for treating metabolic dysfunction-associated conditions.

Comparative Analysis with Other DGAT Inhibitors

PF-06424439 Mesylate represents an important advancement in the development of selective DGAT2 inhibitors. Unlike earlier compounds that exhibited mixed inhibition of both DGAT isoforms or preferential targeting of DGAT1, PF-06424439 demonstrates exceptional selectivity for DGAT2 with no significant activity against DGAT1 or related enzymes .

This selective inhibition profile distinguishes PF-06424439 from compounds that target DGAT1, which is primarily expressed in the small intestine and involved in dietary fat absorption. DGAT2, conversely, predominates in liver and adipose tissue and plays a critical role in de novo lipogenesis and hepatic triglyceride secretion . This differential tissue distribution and function underscores the potential value of selective DGAT2 inhibitors like PF-06424439 for targeting metabolic disorders characterized by excessive hepatic lipid accumulation.

Research comparing individual DGAT1 and DGAT2 inhibition with combined inhibition approaches has revealed that while each intervention demonstrates some efficacy in reducing triglyceride synthesis, combined inhibition produces more comprehensive metabolic benefits. This suggests potential therapeutic value in dual inhibition strategies or the development of compounds with balanced activity against both DGAT isoforms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator